5,6-Dichlorobenzimidazole riboside

Catalog No.
S569758
CAS No.
53-85-0
M.F
C12H12Cl2N2O4
M. Wt
319.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dichlorobenzimidazole riboside

CAS Number

53-85-0

Product Name

5,6-Dichlorobenzimidazole riboside

IUPAC Name

2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C12H12Cl2N2O4

Molecular Weight

319.14 g/mol

InChI

InChI=1S/C12H12Cl2N2O4/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-11(19)10(18)9(3-17)20-12/h1-2,4,9-12,17-19H,3H2

InChI Key

XHSQDZXAVJRBMX-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C(C(O3)CO)O)O

Synonyms

5,6 Dichloro 1 beta D ribofuranosyl 1 H benzimidazol, 5,6 Dichloro 1 beta ribofuranosylbenzimidazole, 5,6-Dichloro-1-beta-D-ribofuranosyl-1-H-benzimidazol, 5,6-Dichloro-1-beta-ribofuranosylbenzimidazole, Dichlorobenzimidazole Riboside, Dichlororibofuranosylbenzimidazole, DRB, Riboside, Dichlorobenzimidazole

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

5,6-Dichlorobenzimidazole riboside is a synthetic nucleoside analog characterized by its unique structure, which includes a benzimidazole moiety substituted with two chlorine atoms at the 5 and 6 positions, along with a ribofuranosyl group. Its chemical formula is C₁₂H₁₂Cl₂N₂O₄, and it has a molecular weight of 319.14 g/mol. This compound is notable for its role as an inhibitor of RNA polymerase II, making it significant in molecular biology and pharmacology .

  • DRB's primary mechanism of action studied in research involves inhibiting the enzyme casein kinase II (CK2) [, ].
  • CK2 plays a role in various cellular processes, and DRB's influence on this enzyme is being explored to understand its potential effects [, ].
  • Additional mechanisms of action are being actively researched, such as DRB's potential influence on RNA polymerase II activity [].
  • DRB's safety profile is not extensively documented in publicly available sources.
  • As with any research chemical, it's important to handle DRB with appropriate safety precautions, following standard laboratory protocols for handling potentially hazardous materials [].
Involving 5,6-dichlorobenzimidazole riboside focus on its interaction with RNA polymerase II. It acts by prematurely terminating transcription, effectively blocking RNA synthesis. This inhibition occurs through competitive binding to the enzyme's active site, which is crucial for the transcription process . Additionally, it has been shown to inhibit casein kinase II, further influencing cellular signaling pathways .

5,6-Dichlorobenzimidazole riboside exhibits significant biological activity as an inhibitor of RNA polymerase II. It has been utilized in various studies to explore gene expression regulation and the mechanisms of transcriptional control. The compound's ability to inhibit RNA synthesis makes it a valuable tool in research focused on cancer biology and other diseases where transcriptional dysregulation is implicated . Moreover, it has demonstrated potential cytotoxic effects in certain cancer cell lines, indicating its utility in therapeutic contexts.

Synthesis of 5,6-dichlorobenzimidazole riboside typically involves the following steps:

  • Formation of Benzimidazole: The initial step involves synthesizing the benzimidazole core through condensation reactions between o-phenylenediamine and carboxylic acids or aldehydes.
  • Chlorination: The benzimidazole compound is then subjected to chlorination using reagents like phosphorus oxychloride or thionyl chloride to introduce chlorine atoms at the 5 and 6 positions.
  • Glycosylation: Finally, the chlorinated benzimidazole is reacted with ribofuranose under acidic conditions to form the riboside derivative.

These methods may vary based on specific laboratory protocols and desired yields .

5,6-Dichlorobenzimidazole riboside finds applications in several fields:

  • Molecular Biology: Used as a research tool to study transcriptional regulation and gene expression.
  • Pharmacology: Investigated for potential therapeutic applications in cancer treatment due to its inhibitory effects on RNA polymerase II.
  • Biochemistry: Employed in studies examining protein kinase activity and cellular signaling pathways.

Its unique properties make it a valuable compound for both academic research and potential clinical applications .

Interaction studies involving 5,6-dichlorobenzimidazole riboside have primarily focused on its binding affinity for RNA polymerase II and casein kinase II. Research indicates that this compound competes effectively with ATP for binding sites on casein kinase II, which is critical for various cellular processes including cell proliferation and differentiation . Additionally, studies have shown that at concentrations ranging from 75 to 150 micromolar, it can significantly inhibit nuclear RNA synthesis in mammalian cells .

Several compounds share structural or functional similarities with 5,6-dichlorobenzimidazole riboside. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-AminopurinePurine analogInhibits RNA synthesis; used in mutagenesis
FlavopiridolFlavonoid-derived kinase inhibitorBroad-spectrum kinase inhibition
Actinomycin DPeptide antibioticIntercalates DNA; inhibits transcription
1-β-D-ArabinofuranosylcytosineNucleoside analogEffective against certain leukemias

While these compounds also act as inhibitors of transcription or kinases, 5,6-dichlorobenzimidazole riboside is unique due to its specific action on RNA polymerase II and its dual role as an inhibitor of casein kinase II . Its distinct chlorinated benzimidazole structure further differentiates it from other nucleoside analogs.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

318.0174123 g/mol

Monoisotopic Mass

318.0174123 g/mol

Heavy Atom Count

20

Appearance

Assay:≥98%A crystalline solid

UNII

8153319T3Q

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

53-85-0

Wikipedia

5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole

Dates

Modify: 2023-08-15

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